(2-Chloro-5-fluoropyridin-3-yl)methanol

概要

説明

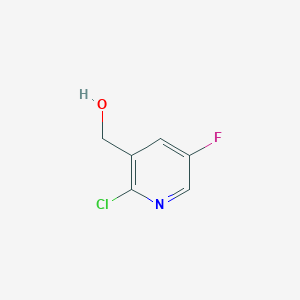

(2-Chloro-5-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol typically involves the introduction of the chloro and fluoro substituents onto the pyridine ring, followed by the addition of the hydroxymethyl group. One common method involves the chlorination and fluorination of pyridine derivatives, followed by a hydroxymethylation reaction. For example, starting with 2-chloropyridine, selective fluorination can be achieved using reagents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures . The hydroxymethylation can then be carried out using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and improve safety.

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 undergoes substitution reactions with nucleophiles under controlled conditions. This reactivity is critical for modifying the pyridine core in pharmaceutical intermediates.

Key Findings :

-

The chlorine substituent exhibits higher reactivity compared to fluorine due to its weaker bond strength and larger atomic size .

-

Microwave-assisted reactions enhance substitution efficiency, achieving yields >90% in coupling reactions with heterocyclic amines .

Hydroxymethyl Group Functionalization

The hydroxymethyl group at position 3 participates in oxidation and protection-deprotection strategies to generate advanced intermediates.

Mechanistic Insights :

-

Tosylation converts the hydroxyl group into a better leaving group, enabling subsequent nucleophilic displacement (e.g., with amines or thiols) .

-

Oxidation to the carboxylic acid derivative facilitates conjugation with bioactive molecules in drug discovery .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions for constructing complex heterocycles.

Applications :

-

Coupling with bicyclo[2.2.2]octane derivatives yields kinase inhibitors with improved binding affinity .

-

PMB (p-methoxybenzyl) protection of the amino group prevents side reactions during multi-step syntheses .

Cyclization and Rearrangement

The hydroxymethyl group participates in intramolecular cyclization to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Curtius Rearrangement | DPPA, tert-butanol, 120°C | Isocyanate intermediates | |

| Cyclization | Bromoacetonitrile, K₂CO₃, DMF | Imidazo[4,5-b]pyridine derivatives |

Synthetic Utility :

-

Curtius rearrangement generates isocyanates for urea and carbamate formation .

-

Microwave-assisted cyclization reduces reaction times from hours to minutes .

Stability and Hazardous Reactions

While stable under standard conditions, the compound decomposes under extreme settings:

| Condition | Decomposition Products | Hazard Class | Reference |

|---|---|---|---|

| Strong acids | HCl, HF, CO₂ | Corrosive | |

| High temperatures | Nitrogen oxides, carbon particulates | Respiratory irritant |

Safety Notes :

科学的研究の応用

Overview

(2-Chloro-5-fluoropyridin-3-yl)methanol is an organic compound characterized by its unique structure, which includes a chloro group at the second position, a fluoro group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring. This compound has garnered attention in various fields due to its potential applications in chemistry, biology, and medicine.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features make it particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, allowing chemists to modify its structure for specific applications.

Biology

This compound is being investigated for its biological activity, particularly its antimicrobial and anticancer properties. Research indicates that this compound interacts with p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. This interaction suggests potential therapeutic applications in treating inflammatory diseases and cancer.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing drug candidates targeting various diseases. Its ability to inhibit or activate specific biological pathways makes it a candidate for further studies aimed at drug development.

Industry

The compound is also utilized in producing specialty chemicals and materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance the performance of industrial products .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism of action was linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival .

Case Study 2: Inhibition of Inflammatory Pathways

Research focused on the interaction between this compound and p38α MAPK revealed that this compound could effectively modulate inflammatory responses in vitro. The findings indicated that it could serve as a therapeutic agent for diseases characterized by chronic inflammation .

作用機序

The mechanism of action of (2-Chloro-5-fluoropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

類似化合物との比較

Similar Compounds

(2-Chloro-5-fluoropyrimidin-3-yl)methanol: Similar structure but with a pyrimidine ring instead of a pyridine ring.

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol: Contains a trifluoromethyl group instead of a fluoro group.

(5-Chloro-3-fluoropyridin-2-yl)methanol: Different positions of the chloro and fluoro groups on the pyridine ring.

Uniqueness

(2-Chloro-5-fluoropyridin-3-yl)methanol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of chloro, fluoro, and hydroxymethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

生物活性

Overview

(2-Chloro-5-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5ClFNO. It is characterized by a chloro group at the second position, a fluoro group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring. This unique structure contributes to its significant biological activities, particularly in biochemical interactions and cellular processes.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins, notably the p38α mitogen-activated protein kinase (MAPK). This interaction plays a crucial role in modulating inflammatory responses by influencing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Key Interactions

- p38α MAPK : Inhibition or activation of this kinase alters cellular signaling pathways, impacting gene expression and cell metabolism.

- Enzyme Binding : The compound binds to active sites of enzymes, affecting their catalytic activities, which can lead to therapeutic effects in inflammatory diseases .

Biological Effects

The compound exhibits various biological effects, including:

- Anti-inflammatory Properties : By modulating cytokine production, it may help in managing inflammatory conditions.

- Antibacterial Activity : Related studies have shown that derivatives of fluoropyridine compounds exhibit significant antibacterial properties against gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological potential of this compound and its derivatives:

- Antibacterial Evaluation : Research on related compounds demonstrated strong inhibitory effects against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. For instance, a derivative exhibited an MIC value of 0.25 µg/mL, indicating potent antibacterial activity .

- Cytotoxicity Studies : Cytotoxicity assays revealed that certain derivatives were safe at lower concentrations, with cell survival rates above 85% at concentrations significantly higher than their MICs .

- Molecular Docking Studies : These studies suggested favorable binding modes between the compound and its biological targets, reinforcing its potential as a therapeutic agent .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Molecular Formula | C6H5ClFNO |

| Mechanism of Action | Interaction with p38α MAPK; affects cytokine release |

| Biological Effects | Anti-inflammatory; Antibacterial |

| Notable MIC | 0.25 µg/mL (for related derivatives) |

| Cytotoxicity | Safe at concentrations < 256 µg/mL |

特性

IUPAC Name |

(2-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHQEGIVKQGQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640094 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-52-8 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。